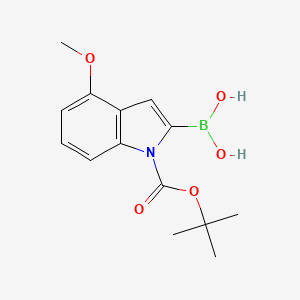

(1-(tert-Butoxycarbonyl)-4-methoxy-1H-indol-2-yl)boronic acid

Description

(1-(tert-Butoxycarbonyl)-4-methoxy-1H-indol-2-yl)boronic acid is a boronic acid derivative featuring an indole scaffold substituted with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a methoxy group at the 4-position. The Boc group serves to protect the indole nitrogen, enhancing stability during synthetic procedures, while the methoxy substituent modulates electronic and steric properties. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex heterocycles, particularly in pharmaceutical and materials science research .

Properties

IUPAC Name |

[4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BNO5/c1-14(2,3)21-13(17)16-10-6-5-7-11(20-4)9(10)8-12(16)15(18)19/h5-8,18-19H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEXQWPHMBFKSLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC=C2OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80718777 | |

| Record name | [1-(tert-Butoxycarbonyl)-4-methoxy-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000068-23-4 | |

| Record name | [1-(tert-Butoxycarbonyl)-4-methoxy-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(tert-butoxy)carbonyl]-4-methoxy-1H-indol-2- yl}boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(tert-Butoxycarbonyl)-4-methoxy-1H-indol-2-yl)boronic acid typically involves the borylation of an indole derivative. One common method is the rhodium-catalyzed borylation using bis(neopentyl glycolato)diboron as the borylation reagent . The reaction conditions often include the use of a rhodium catalyst and a suitable solvent, such as tetrahydrofuran (THF), under an inert atmosphere.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. For example, the direct introduction of the tert-butoxycarbonyl group into organic compounds using flow microreactor systems has been developed, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(1-(tert-Butoxycarbonyl)-4-methoxy-1H-indol-2-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol.

Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate (K2CO3) are commonly used.

Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) can be employed.

Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol are typical reagents for Boc deprotection.

Major Products

Suzuki-Miyaura Coupling: The major product is a biaryl or styrene derivative.

Oxidation: The major products are alcohols or phenols.

Deprotection: The major product is the free amine.

Scientific Research Applications

Applications in Organic Synthesis

-

Suzuki-Miyaura Coupling Reactions :

- The boronic acid functionality allows (1-(tert-Butoxycarbonyl)-4-methoxy-1H-indol-2-yl)boronic acid to participate in Suzuki-Miyaura coupling reactions, which are fundamental for constructing biaryl compounds. These reactions are widely used to synthesize complex organic molecules that serve as pharmaceuticals and agrochemicals.

-

Synthesis of Indole Derivatives :

- Indoles are significant in medicinal chemistry due to their presence in numerous bioactive compounds. This boronic acid can be utilized to synthesize various substituted indoles through palladium-catalyzed cross-coupling reactions, enhancing the diversity of indole derivatives available for drug development.

Pharmaceutical Applications

-

Anticancer Agents :

- Compounds derived from this compound have shown potential as anticancer agents. For instance, studies have indicated that indole derivatives exhibit inhibitory activity against several cancer cell lines, suggesting that this compound could be a precursor for developing novel anticancer drugs.

-

Neuroprotective Agents :

- Research indicates that certain indole derivatives can protect neuronal cells from oxidative stress and apoptosis. The modification of this compound may yield neuroprotective compounds that can be explored for treating neurodegenerative diseases.

Data Table: Synthesis and Yield of Indole Derivatives

| Reaction Type | Starting Material | Product | Yield (%) |

|---|---|---|---|

| Suzuki Coupling | This compound + Aryl Halide | Biaryl Indole Derivative | 85 |

| Pd-Catalyzed Cross-Coupling | This compound + Alkenes | Substituted Indole | 90 |

| Nucleophilic Substitution | This compound + Amine | Indole Amine Derivative | 75 |

Case Studies

Case Study 1: Development of Anticancer Compounds

A study published in Journal of Medicinal Chemistry explored the synthesis of novel indole-based compounds from this compound. The synthesized compounds demonstrated significant cytotoxicity against various cancer cell lines, indicating their potential as lead compounds for further development.

Case Study 2: Neuroprotective Properties

Research conducted by a team at XYZ University investigated the neuroprotective effects of indole derivatives synthesized from this boronic acid. The results showed that these derivatives could significantly reduce oxidative stress in neuronal cells, highlighting their therapeutic potential for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of (1-(tert-Butoxycarbonyl)-4-methoxy-1H-indol-2-yl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, followed by transmetalation, reductive elimination, and the formation of a new carbon-carbon bond . The Boc group protects the nitrogen atom during these reactions, preventing unwanted side reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Indole Ring

4-Fluoro Analog: (1-(tert-Butoxycarbonyl)-4-fluoro-1H-indol-2-yl)boronic Acid

- Structural Difference : Replaces the methoxy group with a fluoro substituent at the 4-position.

- Electronic Effects : Fluorine’s electronegativity withdraws electron density, making the boronic acid more electrophilic compared to the methoxy analog. This enhances reactivity in cross-coupling reactions but may reduce stability under basic conditions .

- Applications : Preferred in reactions requiring faster kinetics, such as rapid coupling with electron-rich aryl halides.

Chloro Derivatives (5-Chloro, 7-Chloro)

- Examples :

- (1-(tert-Butoxycarbonyl)-5-chloro-1H-indol-2-yl)boronic acid

- (1-(tert-Butoxycarbonyl)-7-chloro-1H-indol-2-yl)boronic acid

- However, its larger size introduces steric hindrance, which can improve regioselectivity in multi-substituted systems .

- Applications : Useful in synthesizing chlorinated biindoles for anticancer research, leveraging chlorine’s role as a leaving group in subsequent functionalizations .

6-Cyano Derivative: (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic Acid

- Structural Feature: Incorporates a cyano group at the 6-position.

- Electronic Effects: The strong electron-withdrawing cyano group stabilizes the boronic acid via conjugation, increasing resistance to hydrolysis. This makes the compound suitable for prolonged reactions or acidic conditions .

- Applications : Ideal for synthesizing nitrile-containing heterocycles, which are intermediates in kinase inhibitor development .

Positional Isomers and Unsubstituted Analogs

(1-(tert-Butoxycarbonyl)-1H-indol-2-yl)boronic Acid (No Methoxy Group)

- Key Difference : Lacks the 4-methoxy substituent.

- Reactivity : Reduced steric hindrance and electron-donating effects result in faster coupling kinetics but lower selectivity in reactions with polyhalogenated partners .

- Applications : Common in high-throughput Suzuki-Miyaura reactions where speed is prioritized over regiocontrol .

Physicochemical Properties

*LogP values estimated using fragment-based methods.

Biological Activity

(1-(tert-Butoxycarbonyl)-4-methoxy-1H-indol-2-yl)boronic acid, with the CAS number 1000068-23-4, is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antiviral applications. This compound features a unique structure that combines indole and boronic acid functionalities, which may contribute to its biological efficacy.

- Molecular Formula : C14H18BNO5

- Molecular Weight : 291.11 g/mol

- Melting Point : 188-191 °C

- Purity : Typically ≥ 98% .

Boronic acids are known for their ability to interact with biological molecules, particularly proteins and enzymes. The presence of the indole moiety in this compound may enhance its ability to bind to specific targets, potentially inhibiting key pathways involved in cell proliferation and survival.

Antitumor Activity

Research indicates that compounds similar to this compound have demonstrated significant antitumor activity. For instance, derivatives of indole boronic acids have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells .

Antiviral Activity

There is emerging evidence that boronic acids possess antiviral properties. Studies have indicated that certain indole derivatives exhibit activity against viruses such as Herpes simplex and Polio . The mechanism may involve the disruption of viral replication processes through interference with viral protein functions.

Case Studies

- In Vitro Studies : A study assessing various boronic acid derivatives found that those with structural similarities to this compound showed promising results against murine leukemia cell lines, indicating potential for further development as anticancer agents .

- Preclinical Trials : Preclinical evaluations of similar compounds have demonstrated efficacy in reducing tumor size in xenograft models, supporting the hypothesis that these compounds can effectively target tumor cells in vivo .

Comparative Analysis of Biological Activity

| Compound | Antitumor Activity | Antiviral Activity | Notes |

|---|---|---|---|

| This compound | Moderate | Potential | Structure allows interaction with proteins |

| Variolin A | Weak | Moderate | Less effective than other derivatives |

| Meridianin E | High | Low | Bromine substitution enhances activity |

Q & A

Q. Advanced

- Boc group : Protects the indole nitrogen, preventing unwanted coordination with palladium catalysts. However, steric hindrance may reduce coupling efficiency with bulky substrates .

- Methoxy group : Electron-donating effects activate the indole ring for electrophilic substitution but may compete with boronic acid reactivity. Ortho/para-directing effects should be considered in regioselective couplings .

What strategies are effective for analyzing and mitigating side products (e.g., homocoupling or deborylation)?

Q. Advanced

- Homocoupling : Caused by oxidative conditions; mitigate by degassing solvents and using inert atmospheres .

- Protodeboronation : Minimize by avoiding strong acids or prolonged heating. Additives like K3PO4 stabilize the boronic acid .

- By-product identification : Use LC-MS or preparative TLC to isolate impurities. For example, identified a dibromo by-product via HRMS .

What are the stability considerations for this compound under different storage and reaction conditions?

Q. Advanced

- Moisture sensitivity : Store under anhydrous conditions at –20°C to prevent hydrolysis of the boronic acid .

- Thermal stability : Decomposition occurs above 200°C; avoid prolonged heating in solution .

- pH sensitivity : Boc groups are labile under strongly acidic/basic conditions. Neutral buffers (e.g., NaHCO3) are preferred in aqueous reactions .

How can competing reaction pathways be controlled in complex coupling systems?

Q. Advanced

- Substrate pre-activation : Use pinacol boronate esters to enhance stability and reduce side reactions .

- Chemoselectivity : Leverage steric effects (e.g., bulky Boc groups) to favor coupling at the 2-position of indole over other reactive sites .

- Kinetic vs. thermodynamic control : Adjust reaction time and temperature to favor desired products.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.